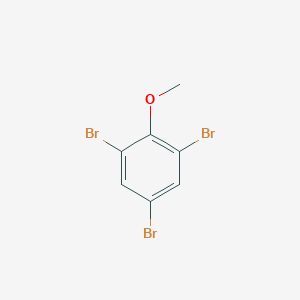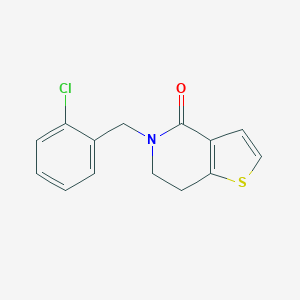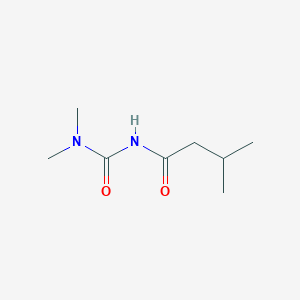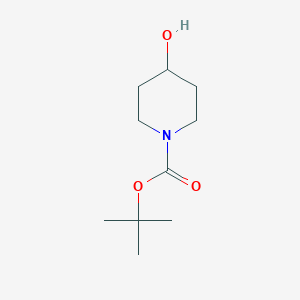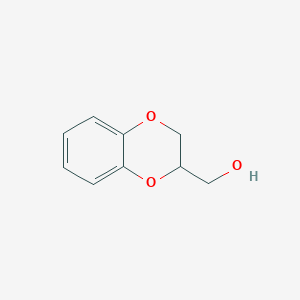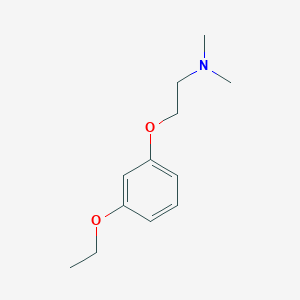
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine, also known as EPM, is a chemical compound that has been widely used in scientific research. It belongs to the class of compounds known as beta-adrenergic agonists, which are known to have significant effects on the cardiovascular and respiratory systems. In
Mechanism Of Action
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine acts as a beta-adrenergic agonist, binding to beta-adrenergic receptors in the body. This leads to the activation of the sympathetic nervous system, resulting in increased heart rate, blood pressure, and bronchodilation. 2-(3-ethoxyphenoxy)-N,N-dimethylethanamine also has a direct effect on the smooth muscle cells in the airways, causing them to relax and leading to improved airflow.
Biochemical And Physiological Effects
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine has been shown to have a number of biochemical and physiological effects in the body. It increases the levels of cyclic adenosine monophosphate (cAMP) in cells, leading to the activation of protein kinase A (PKA) and downstream signaling pathways. This results in the relaxation of smooth muscle cells, increased heart rate and contractility, and increased glucose and lipid metabolism.
Advantages And Limitations For Lab Experiments
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine has several advantages as a research tool, including its high purity, ease of synthesis, and well-established mechanism of action. It can be used in a variety of experimental settings, including in vitro and in vivo studies. However, there are also limitations to its use, including potential toxicity at high doses and the need for careful dosing and monitoring.
Future Directions
There are several areas of future research related to 2-(3-ethoxyphenoxy)-N,N-dimethylethanamine. One area of interest is the development of novel beta-adrenergic agonists with improved selectivity and efficacy. Another area of research is the use of 2-(3-ethoxyphenoxy)-N,N-dimethylethanamine in combination with other drugs for the treatment of respiratory and cardiovascular disorders. Additionally, further studies are needed to better understand the biochemical and physiological effects of 2-(3-ethoxyphenoxy)-N,N-dimethylethanamine, particularly at the molecular level.
Synthesis Methods
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine can be synthesized using a variety of methods, including the reaction of 3-ethoxyphenol with N,N-dimethylethanolamine in the presence of a catalyst such as hydrochloric acid. The reaction can be carried out at room temperature and yields a high purity product. Other methods of synthesis include the reaction of 3-ethoxyphenol with N,N-dimethylaminoethyl chloride, or the reaction of 3-ethoxyphenol with N,N-dimethylethanolamine in the presence of a base such as potassium carbonate.
Scientific Research Applications
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine has been used extensively in scientific research, particularly in studies related to the cardiovascular and respiratory systems. It has been shown to have significant effects on heart rate, blood pressure, and bronchodilation. 2-(3-ethoxyphenoxy)-N,N-dimethylethanamine has also been studied for its potential use in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
properties
CAS RN |
137889-71-5 |
|---|---|
Product Name |
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine |
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H19NO2/c1-4-14-11-6-5-7-12(10-11)15-9-8-13(2)3/h5-7,10H,4,8-9H2,1-3H3 |
InChI Key |
WLQKHBJDSDETGQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC=C1)OCCN(C)C |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCN(C)C |
synonyms |
Ethanamine, 2-(3-ethoxyphenoxy)-N,N-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




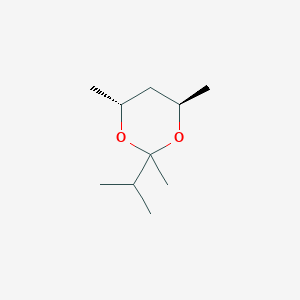

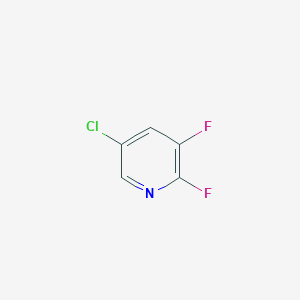
![2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B143523.png)
